molecular formula C4H7N3O2 B087784 2-(Nitromethylene)imidazolidine CAS No. 13623-98-8

2-(Nitromethylene)imidazolidine

Cat. No.: B087784
CAS No.: 13623-98-8
M. Wt: 129.12 g/mol
InChI Key: OHXNZFJZRFHBLX-UHFFFAOYSA-N
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Description

2-(Nitromethylene)imidazolidine is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant effective both by contact and oral ingestion. This compound is relatively safe for vertebrates and degrades rapidly in the environment .

Scientific Research Applications

2-(Nitromethylene)imidazolidine has several scientific research applications:

Safety and Hazards

The safety data sheet for 2-(Nitromethylene)imidazolidine suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

There is ongoing research into the synthesis and applications of 2-(Nitromethylene)imidazolidine. For example, there is interest in developing novel classes of neonicotinoids to confront current resistance and prevent further development of resistant strains . Additionally, the compound is being studied for its potential use in the synthesis of larger homologous molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Nitromethylene)imidazolidine involves a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and this compound. This process is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell, yielding good to excellent results . Another method involves the reaction of 1,1-dichloro-2-nitroethylene with fatty amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial production due to its simplicity and efficiency .

Properties

IUPAC Name

2-(nitromethylidene)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXNZFJZRFHBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=C[N+](=O)[O-])N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159739
Record name Imidazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-98-8
Record name Imidazolidine, 2-(nitromethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolidine, 2-(nitromethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(3-pyridylmethyl)ethylenediamine (15.1 g), 1-nitro-2,2-bis(methylthio)ethylene (18.2 g) and benzene (150 ml) was refluxed for 4 hours with stirring. The generated gas was collected by an alkali trap. The reaction mixture was cooled to room temperature, and filtered to collect crystals. Recrystallization from methanol gave 1-(3-pyridylmethyl)-2-(nitromethylene imidazolidine (17 g) of the following formula as pale yellow crystals. mp. 169°-171° C. ##STR15##
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Nitromethylene)imidazolidine
Reactant of Route 2
Reactant of Route 2
2-(Nitromethylene)imidazolidine

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